molecular formula C10H19NO4 B065450 (R)-3-((tert-Butoxycarbonyl)amino)pentanoic acid CAS No. 183990-60-5

(R)-3-((tert-Butoxycarbonyl)amino)pentanoic acid

Cat. No. B065450
CAS RN: 183990-60-5
M. Wt: 217.26 g/mol
InChI Key: RJCHFHWEJSMOJW-SSDOTTSWSA-N
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Description

Introduction (R)-3-((tert-Butoxycarbonyl)amino)pentanoic acid is a chiral compound involved in various synthetic and chemical applications. This compound is relevant in the synthesis of peptides and other organic molecules, particularly in the pharmaceutical and biochemical fields.

Synthesis Analysis The synthesis involves highly stereoselective processes, with one method detailing the creation of a suitably protected carboxylic acid useful as an intermediate for the preparation of renin inhibitory peptides (Thaisrivongs et al., 1987). Another method includes reactions of chiral 2-(tert-Butyl)-2H,4H-1,3-dioxin-4-ones for chain elongations and modifications (Noda & Seebach, 1987).

Molecular Structure Analysis The molecular structure of (R)-3-((tert-Butoxycarbonyl)amino)pentanoic acid involves a tert-butoxycarbonyl (Boc) group attached to an amino group, which is a common protective group in peptide synthesis. The structure is characterized by its chiral center, making it an important compound in asymmetric synthesis (Linder et al., 2003).

Chemical Reactions and Properties This compound participates in various chemical reactions, particularly in the synthesis of peptides and as an intermediate in organic syntheses. Its reactivity often centers around the tert-butoxycarbonyl protected amino group, enabling selective reactions in complex molecular environments (Bakonyi et al., 2013).

Physical Properties Analysis The physical properties such as solubility, melting point, and boiling point of (R)-3-((tert-Butoxycarbonyl)amino)pentanoic acid would typically depend on its molecular structure. However, specific data on these properties should be derived from material safety data sheets (MSDS) and laboratory measurements, as academic sources often focus more on its chemical applications than its physical characteristics.

Chemical Properties Analysis The chemical properties, including reactivity, stability under various conditions, and compatibility with different reagents, are crucial for its application in synthesis. The Boc group provides steric bulk and protects the amino acid during reactions, making it a staple in peptide synthesis methodologies (Diemert et al., 1998).

Scientific Research Applications

Renin Inhibitors and Peptide Analogues

The compound has been applied in the design of renin inhibitory peptides, specifically as a suitably protected carboxylic acid useful as an intermediate. It is involved in the synthesis of angiotensinogen analogues that act as potent inhibitors of human plasma renin, indicating its critical role in developing treatments for hypertension and cardiovascular diseases (Thaisrivongs et al., 1987).

Cytoprotective and Antioxidant Properties

Research into lipoic acid analogs, which share structural similarities with (R)-3-((tert-Butoxycarbonyl)amino)pentanoic acid, highlights its potential in enhancing pharmacological activity, particularly through SAR studies using cardiac ischemia-reperfusion models. These findings underscore the compound's relevance in developing antioxidants and cytoprotective agents (Kates et al., 2014).

Precursors in Synthetic Organic Chemistry

The compound has been identified as a precursor in the synthesis of trans-4-methylproline, indicating its utility in preparing amino acid derivatives crucial for peptide synthesis and drug development (Nevalainen & Koskinen, 2001).

Enantiomerically Pure β-Hydroxy-Acid Derivatives

Further research demonstrates its application in obtaining enantiomerically pure β-hydroxy-acid derivatives through hydrolytic cleavages, highlighting its versatility in synthesizing stereochemically complex molecules for medicinal chemistry (Noda & Seebach, 1987).

Safety and Hazards

“®-3-((tert-Butoxycarbonyl)amino)pentanoic acid” can cause skin irritation and serious eye irritation . It is recommended to wear protective gloves, clothing, eye protection, and face protection when handling this compound . If it comes into contact with the skin, it should be washed off with plenty of soap and water . If it gets in the eyes, they should be rinsed cautiously with water for several minutes .

properties

IUPAC Name

(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO4/c1-5-7(6-8(12)13)11-9(14)15-10(2,3)4/h7H,5-6H2,1-4H3,(H,11,14)(H,12,13)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJCHFHWEJSMOJW-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](CC(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-3-((tert-Butoxycarbonyl)amino)pentanoic acid

CAS RN

183990-60-5
Record name (3R)-3-{[(tert-butoxy)carbonyl]amino}pentanoic acid
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